molecular formula C22H17F3N2O4S2 B2512005 Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-59-5

Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate

Cat. No.: B2512005
CAS No.: 477887-59-5
M. Wt: 494.5
InChI Key: VKWBIXQJBMOKHN-UHFFFAOYSA-N
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Description

“Methyl 3-({2-[(2-{[3-(trifluoromethyl)benzoyl]amino}phenyl)sulfanyl]acetyl}amino)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C22H17F3N2O4S2 and a molecular weight of 494.5065896 .


Molecular Structure Analysis

The molecular structure of this compound is derived from its molecular formula, C22H17F3N2O4S2. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the search results .

Future Directions

The future directions for this compound could involve its use in the synthesis of antimicrobial benzoisothiazolones and dithiobis (benzamides) . Additionally, the trifluoromethyl group in this compound could be used to create derivatives for adjusting the steric and electronic properties of a lead compound .

Properties

IUPAC Name

methyl 3-[[2-[2-[[3-(trifluoromethyl)benzoyl]amino]phenyl]sulfanylacetyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17F3N2O4S2/c1-31-21(30)19-16(9-10-32-19)26-18(28)12-33-17-8-3-2-7-15(17)27-20(29)13-5-4-6-14(11-13)22(23,24)25/h2-11H,12H2,1H3,(H,26,28)(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWBIXQJBMOKHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)CSC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17F3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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